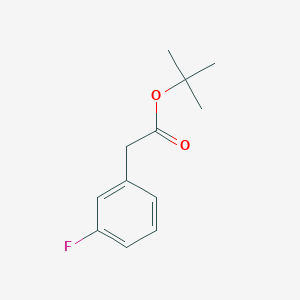

tert-Butyl 2-(3-fluorophenyl)acetate

Description

tert-Butyl 2-(3-fluorophenyl)acetate is an ester derivative featuring a fluorinated aromatic ring and a tert-butyl ester group. The tert-butyl group enhances steric protection, improving stability against hydrolysis, while the 3-fluorophenyl moiety introduces electronic effects (e.g., electron-withdrawing) that influence reactivity and intermolecular interactions. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging fluorine's role in enhancing bioavailability and metabolic stability .

Properties

Molecular Formula |

C12H15FO2 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

tert-butyl 2-(3-fluorophenyl)acetate |

InChI |

InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |

InChI Key |

ZHVINLKXVZVSIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two main strategies:

- Esterification of 3-fluorophenylacetic acid with tert-butanol or tert-butyl reagents.

- Functional group transformations starting from 3-fluoroaniline or 3-fluorophenylalanine derivatives , followed by ester formation.

Method 1: Esterification via 3-Fluorophenylacetic Acid

A classical approach involves first synthesizing 3-fluorophenylacetic acid, then converting it to the tert-butyl ester.

- According to a Chinese patent (CN106928044A), 3-fluorophenylacetic acid can be prepared by diazotization and subsequent substitution reactions starting from 3-fluoroaniline, followed by acid isolation through recrystallization (purity >99% by HPLC).

- The esterification step typically involves acid-catalyzed reaction of 3-fluorophenylacetic acid with tert-butanol or tert-butyl acetate under controlled conditions to yield this compound.

Reaction conditions summary:

Method 2: Synthesis from (S)-BOC-(3-fluorophenyl)alanine Derivatives

An alternative and more stereochemically controlled route involves the use of (S)-BOC-(3-fluorophenyl)alanine as starting material:

- A process described in a 2003 publication (ACS) outlines the preparation of tert-butyl esters via conversion of (S)-BOC-(3-fluorophenyl)alanine to Weinreb amides, followed by Grignard addition, oxidative acetal opening, and selective reductions to yield the desired ester.

- This method involves multiple steps including:

- Formation of Weinreb amide from amino acid.

- Grignard reaction with 2-(2-bromoethyl)-1,3-dioxane to form ketoacetal intermediate.

- Ozonolysis and reduction to form the lactone or ester.

- Final conversion to tert-butyl ester by reaction with di-tert-butyl dicarbonate.

- High stereochemical purity.

- Scalable to multikilogram quantities.

- Uses inexpensive reagents and mild conditions.

Method 3: Use of tert-Butyl Acetoacetate and Related Precursors

Though less direct, some patents describe the use of tert-butyl acetoacetate derivatives and fluorophenyl-substituted intermediates to build complex molecules containing the tert-butyl ester moiety:

- For example, a Chinese patent (CN104250222A) describes the preparation of fluorophenyl-containing tert-butyl esters via Friedel-Crafts acylation and subsequent condensation reactions involving tert-butyl acetoacetate and fluorophenyl intermediates.

- This method is more suitable for complex molecule synthesis rather than direct preparation of this compound but informs about related synthetic strategies.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification from 3-fluorophenylacetic acid | 3-fluoroaniline → 3-fluorophenylacetic acid | Diazotization, copper catalysis, acid catalyzed esterification | Simple, high purity, scalable | Requires handling of diazonium salts |

| Synthesis from (S)-BOC-(3-fluorophenyl)alanine | (S)-BOC-(3-fluorophenyl)alanine | Weinreb amide formation, Grignard addition, oxidation, reduction | High stereochemical control, scalable | Multi-step, requires careful stereochemical control |

| Use of tert-butyl acetoacetate derivatives | Fluorophenyl ketones or related | Friedel-Crafts acylation, condensation with tert-butyl acetoacetate | Useful for complex fluorophenyl esters | Indirect for simple ester preparation |

Summary Table of Key Preparation Steps for this compound

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(3-fluorophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 3-fluorophenylacetic acid or 3-fluorophenylacetone.

Reduction: 3-fluorophenylethanol.

Substitution: 3-aminophenylacetate or 3-thiolphenylacetate.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-fluorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the pharmacokinetics and metabolism of fluorinated drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity towards biological targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares tert-Butyl 2-(3-fluorophenyl)acetate with key analogs:

Key Observations:

- Halogen Effects : Bromine in tert-butyl 2-(3-bromophenyl)acetate increases molecular weight and reactivity compared to fluorine, making it more suitable for Suzuki-Miyaura coupling . Fluorine, however, improves metabolic stability in drug candidates .

- inferred tert-butyl stability) .

- Ring Systems : Cyclobutyl vs. phenyl substituents () alter electronic and steric profiles, impacting applications in material science or medicinal chemistry .

Physical and Chemical Properties

- Stability : tert-Butyl esters are generally stable under standard storage conditions due to steric protection of the ester group .

- Solubility: Fluorine's electronegativity may reduce solubility in nonpolar solvents compared to non-fluorinated analogs.

- Synthetic Yields : Ethyl/methyl analogs (e.g., 10a–c in ) show yields >87%, while tert-butyl derivatives (e.g., ) achieve up to 96% yield under optimized conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(3-fluorophenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 3-fluorophenylacetic acid with tert-butyl alcohol using acid catalysts (e.g., sulfuric acid) or coupling agents. Key parameters include:

- Temperature : 60–80°C for optimal reaction rates without side-product formation.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance yield by stabilizing intermediates.

- Catalyst : Acidic resins or molecular sieves improve efficiency by removing water .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, safety goggles, and lab coats. For aerosol-prone steps (e.g., grinding), employ NIOSH-approved P95 respirators .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

- Methodological Answer :

- NMR : The 3-fluorophenyl group shows distinct splitting patterns (e.g., meta-F coupling in aromatic protons) vs. non-fluorinated analogs.

- Mass Spectrometry : Look for molecular ion [M+H] at m/z 239.1 and fragment peaks (e.g., loss of tert-butyl group: m/z 183.1) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for crystal structure refinement .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalyst choice) influence the stereochemical outcomes of this compound derivatives?

- Methodological Answer :

- Solvent Effects : High-polarity solvents (DMF) favor nucleophilic substitution pathways, while low-polarity solvents (toluene) stabilize carbocation intermediates in Friedel-Crafts reactions.

- Catalyst Screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids requires ligand optimization (e.g., SPhos) to suppress β-hydride elimination .

Q. What strategies resolve contradictions in bioactivity data between this compound and its hydroxylated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare logP values (fluorinated analog: ~3.5 vs. hydroxylated: ~2.8) to assess lipophilicity-driven membrane permeability differences.

- Enzyme Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity to targets (e.g., kinases) and identify fluorine-specific interactions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in reactions with amines or alkoxides.

- Kinetic Studies : Use Eyring plots to compare activation energies for tert-butyl vs. methyl esters, leveraging the steric bulk of tert-butyl to explain slower kinetics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.